

Sulfo-Cyanine5.5 Amine: A Technical Guide to Water Solubility and Hydrophilicity

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Compound of Interest

Compound Name: Sulfo-Cyanine5.5 amine

Cat. No.: B12409592

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physicochemical properties of **Sulfo-Cyanine5.5 amine**, focusing on its water solubility and hydrophilicity. These characteristics are paramount for its successful application in aqueous environments typical of biological research and drug development.

Core Physicochemical Properties

Sulfo-Cyanine5.5 amine is a fluorescent dye characterized by its exceptional water solubility and high hydrophilicity. These properties are primarily attributed to the presence of four sulfonate groups (SO_3^-) in its molecular structure.[1] This high degree of sulfonation minimizes the need for organic co-solvents in labeling reactions, which is particularly advantageous when working with sensitive biomolecules like proteins that can be denatured by organic solvents.

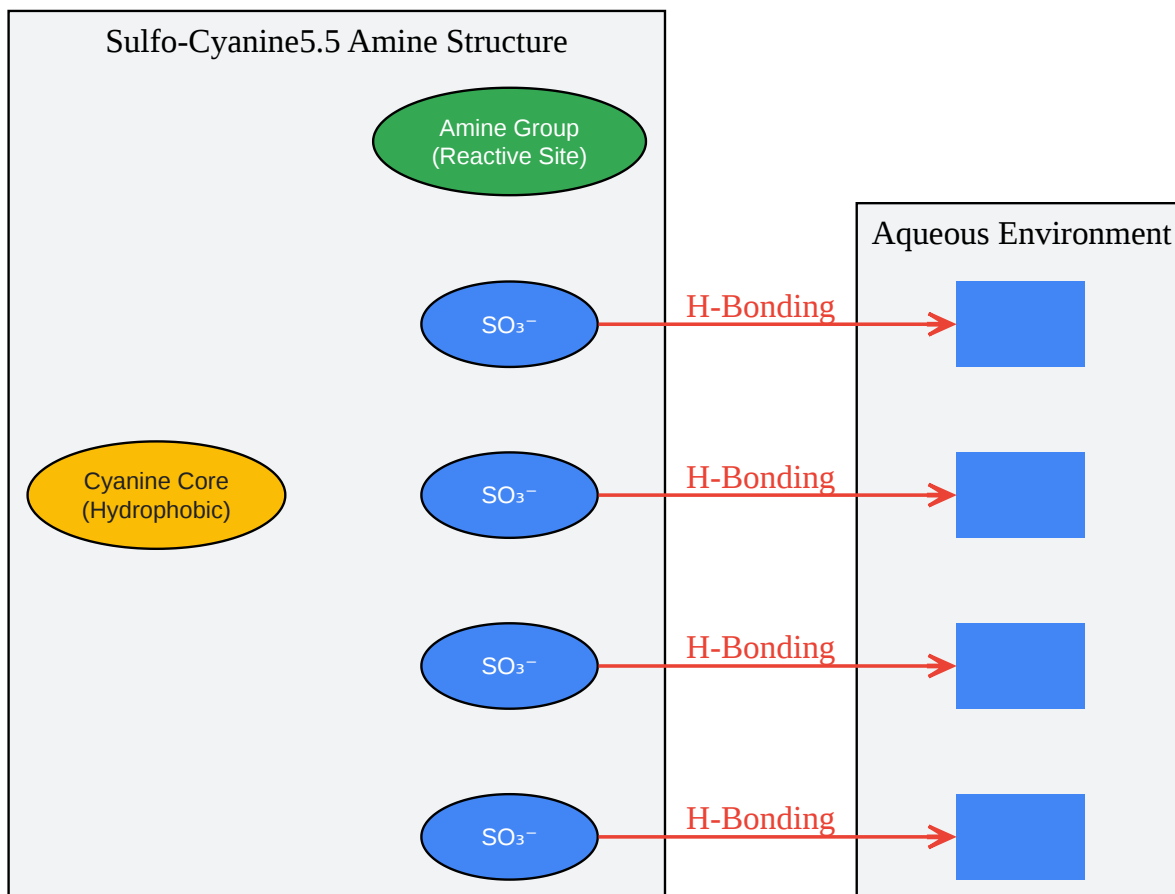
While specific quantitative solubility data for **Sulfo-Cyanine5.5 amine** is not widely published, its parent compound, Sulfo-Cyanine5.5, is reported to have a solubility of ≥ 5 mg/mL in aqueous solutions.[2] Given the similar sulfonated structure, it is anticipated that **Sulfo-Cyanine5.5 amine** exhibits comparable or even enhanced water solubility. However, for applications requiring concentrations near saturation, empirical determination is recommended.

The table below summarizes the key physicochemical properties of **Sulfo-Cyanine5.5 amine**.

Property	Value	Reference
Molecular Formula	C ₃₈ H ₅₂ N ₄ O ₇ S ₂	[3]
Molecular Weight	~741 g/mol	[3]
Appearance	Dark blue solid	[3]
Water Solubility	Highly water-soluble; Reported as "moderate in water" for a similar compound, with a quantitative value of ≥ 5 mg/mL for the parent Sulfo-Cy5.5.	[2][3]
Other Solubilities	Well soluble in DMF, DMSO, and alcohols.	[3]
Hydrophilicity	High, due to four sulfonate groups.	[1][4]
Storage Conditions	Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks.	[1]

Molecular Basis of Hydrophilicity

The exceptional water solubility of **Sulfo-Cyanine5.5 amine** is a direct result of its molecular architecture. The four sulfonate groups are highly polar and readily form hydrogen bonds with water molecules, facilitating the dissolution of the dye in aqueous media.



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Molecular basis of **Sulfo-Cyanine5.5 amine's** high hydrophilicity.

Experimental Protocols

The primary amine group of **Sulfo-Cyanine5.5 amine** serves as a reactive handle for covalent attachment to various biomolecules. A common application is the labeling of proteins, such as antibodies, through their lysine residues or N-terminus. Below is a general protocol for antibody labeling.

Protocol: Antibody Labeling with **Sulfo-Cyanine5.5 Amine**

This protocol outlines the steps for conjugating **Sulfo-Cyanine5.5 amine** to an antibody. The amine group on the dye can be coupled to carboxyl groups on the protein using a carbodiimide

crosslinker like EDC, often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency.

Materials:

- Antibody solution (in amine-free buffer, e.g., PBS)
- **Sulfo-Cyanine5.5 amine**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide)
- Activation Buffer (e.g., 0.1 M MES, pH 6.0)
- Reaction Buffer (e.g., PBS, pH 7.4)
- Desalting column (e.g., Sephadex G-25)
- Anhydrous DMSO or DMF (for initial dye dissolution if needed, though the sulfo- form is highly water-soluble)

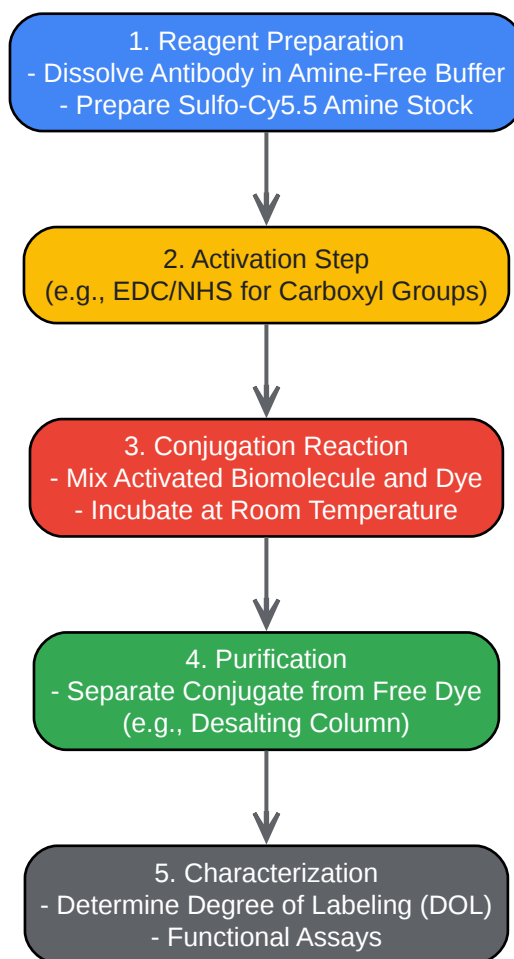
Procedure:

- Antibody Preparation:
 - Dissolve the antibody in the Reaction Buffer at a concentration of 2-10 mg/mL.
 - Ensure the buffer is free of primary amines (e.g., Tris) and ammonium ions, as these will compete with the labeling reaction.
- Dye Preparation:
 - Prepare a stock solution of **Sulfo-Cyanine5.5 amine**. Due to its high water solubility, it can often be dissolved directly in the Reaction Buffer. Alternatively, a concentrated stock can be made in anhydrous DMSO.
- Activation of Antibody Carboxyl Groups (if targeting amine on dye):

- In a separate reaction tube, add EDC and NHS to the antibody solution in Activation Buffer. A molar excess of EDC and NHS over the antibody is required.
- Incubate for 15-30 minutes at room temperature.
- Conjugation Reaction:
 - Add the activated antibody solution to the **Sulfo-Cyanine5.5 amine** solution. A typical molar ratio of dye to antibody is between 10:1 and 20:1.
 - Incubate the reaction mixture for 2 hours at room temperature, protected from light.
- Purification of the Conjugate:
 - Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
 - Collect the fractions containing the labeled antibody (typically the first colored fractions).
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of Sulfo-Cyanine5.5 (around 675 nm).

Experimental Workflow

The general workflow for bioconjugation using **Sulfo-Cyanine5.5 amine** involves a series of sequential steps from preparation to final characterization of the labeled biomolecule.



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General experimental workflow for bioconjugation.

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